molecular formula C19H19ClN2O3S B2474070 2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide CAS No. 932293-95-3

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

Cat. No. B2474070
CAS RN: 932293-95-3
M. Wt: 390.88
InChI Key: XCRXLQPBODHCKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal was structurally determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the molecular weight of a similar compound, “2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, is 354.83.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Quinoline derivatives, including those similar to the compound , have been synthesized for potential antimicrobial applications. A study highlighted the synthesis of new compounds clubbed with sulfonamide moiety, showing significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their anticancer properties. Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were synthesized and showed remarkable cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Bioorganic chemistry, 2020). Another study reported the synthesis of novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides, which displayed in vitro anticancer activities (European journal of medicinal chemistry, 2010).

Carbonic Anhydrase Inhibitors

Compounds bearing a benzenesulfonamide moiety have been investigated for their inhibitory activity against carbonic anhydrases, which are crucial for various biological processes. Novel series of benzenesulfonamides incorporating un/substituted ethyl quinoline-3-carboxylate moieties were evaluated as inhibitors of human carbonic anhydrases I and II, showing variable degrees of inhibition (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

Catalytic Applications

Research has also extended to the synthesis of half-sandwich ruthenium complexes containing aromatic sulfonamides for potential catalytic applications. These complexes demonstrated good activity in the transfer hydrogenation of acetophenone derivatives, highlighting their efficiency as catalysts (European Journal of Inorganic Chemistry, 2013).

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide” is not mentioned in the search results, similar compounds have been found to inhibit carbonic anhydrase IX, which can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions for research on similar compounds include further exploration of their potential applications in various fields, such as the development of new and effective anti-TB drugs , and the study of their structure by MS, NMR, and FT-IR spectroscopy methods .

properties

IUPAC Name

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-16-5-1-2-6-18(16)26(24,25)21-15-9-10-17-14(12-15)4-3-11-22(17)19(23)13-7-8-13/h1-2,5-6,9-10,12-13,21H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRXLQPBODHCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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